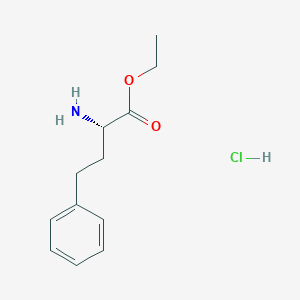

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKZMFFSIYCOV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370388 | |

| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90891-21-7 | |

| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride (CAS No. 90891-21-7). The information is compiled from various sources to assist in research, development, and quality control activities.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: L-Homophenylalanine ethyl ester hydrochloride, (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride

-

CAS Number: 90891-21-7

-

Molecular Formula: C₁₂H₁₈ClNO₂

-

Molecular Weight: 243.73 g/mol

Quantitative Physical Properties

The following table summarizes the available quantitative physical data for this compound.

| Property | Value |

| Melting Point | 153 - 163 °C |

| Boiling Point | 311.4 °C at 760 mmHg |

| Density | 1.058 g/cm³ |

| Flash Point | 164.8 °C |

| Specific Optical Rotation | [α] = +26° (c=1, CHCl₃) |

Note: The melting point is reported as a range, which is common for crystalline solids.

Solubility and pKa

Spectral Data

While specific spectra for this compound are not widely published, data for the free base or closely related analogs can provide valuable structural information. Researchers should consider that the hydrochloride salt may show slight differences in spectral features, particularly in regions influenced by the amine group.

-

¹H NMR and ¹³C NMR: Proton and carbon nuclear magnetic resonance spectroscopy are crucial for confirming the molecular structure. For the free base, ethyl (2S)-2-amino-4-phenylbutanoate, characteristic signals would include those for the ethyl ester group, the phenyl group, and the aliphatic chain. In the hydrochloride salt, the chemical shifts of protons near the ammonium group are expected to be shifted downfield.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic absorption bands for the hydrochloride salt would include N-H stretching vibrations for the ammonium salt, C=O stretching for the ester, and C-H and C=C stretching for the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid chemical compound like this compound.

5.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.

-

Procedure:

-

A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

5.2. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, constant temperature bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a constant temperature bath on a shaker or stirrer.

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to allow undissolved solids to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

-

5.3. Specific Optical Rotation Determination

-

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.

-

Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell of known path length.

-

Procedure:

-

A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform as cited in the data).

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Workflow Diagram

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

Caption: A general workflow for determining the physical properties of a chemical compound.

An In-depth Technical Guide to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a chiral building block and a derivative of phenylalanine, is a key intermediate in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, a generalized synthesis protocol, characterization methods, and its pivotal role in the development of cardiovascular drugs such as benazepril and moexipril.[2][3] The information presented herein is intended to support researchers and professionals engaged in pharmaceutical synthesis and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the ethyl ester of (S)-homophenylalanine. The presence of a chiral center at the alpha-carbon makes it a valuable synthon in asymmetric synthesis.

Chemical Structure:

A summary of its chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | [2] |

| Synonyms | L-Homophenylalanine ethyl ester hydrochloride | [2] |

| CAS Number | 90891-21-7 | [4] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [4] |

| Molecular Weight | 243.73 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [4] |

| SMILES | O=C(OCC)--INVALID-LINK--N.Cl | [4] |

| InChI Key | PTFKZMFFSIYCOV-MERQFXBCSA-N | |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |

| logP | 1.9314 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 5 | [4] |

| Storage Temperature | 4°C | [4] |

Synthesis and Purification

Generalized Experimental Protocol: Reductive Amination

This protocol describes a generalized procedure for the synthesis of Ethyl (S)-2-amino-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate, followed by salt formation.

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate

-

Ammonium acetate or ammonia

-

A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Solvents for extraction and washing (e.g., diethyl ether, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-oxo-4-phenylbutanoate (1.0 eq) in an anhydrous alcohol such as methanol.

-

Imine Formation: Add ammonium acetate (≥10 eq) or introduce ammonia gas to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise. Alternatively, for catalytic hydrogenation, transfer the mixture to a hydrogenation vessel with a catalyst like Palladium on carbon (Pd/C) and subject it to a hydrogen atmosphere.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Adjust the pH of the aqueous residue to basic (pH > 9) with a suitable base (e.g., sodium carbonate).

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free-base, ethyl (S)-2-amino-4-phenylbutanoate.

-

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Cool the solution in an ice bath and add a stoichiometric amount of a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Physicochemical and Characterization Data

The structural confirmation and purity assessment of the synthesized compound would be performed using standard analytical techniques. Table 2 summarizes the expected characterization data.

Table 2: Expected Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the ethyl ester protons (a quartet and a triplet), and the aliphatic protons of the butanoate chain. The chemical shifts would be influenced by the protonation of the amine. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, the alpha-carbon bearing the amino group, and the carbons of the ethyl and butanoate chains. |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching (ester), C-O stretching, and aromatic C-H stretching. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 208.13. |

| Elemental Analysis | Percentages of C, H, N, Cl, and O consistent with the molecular formula C₁₂H₁₈ClNO₂. |

| Melting Point | A sharp melting point for the crystalline solid. |

Generalized Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer. 2D NMR experiments like COSY and HSQC could be used for unambiguous peak assignments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained using a KBr pellet of the solid sample or as a thin film. The spectrum would be analyzed for the presence of key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of the compound.

Application in Drug Development

This compound is a crucial chiral intermediate for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[6] ACE inhibitors are a class of medications used primarily for the treatment of hypertension and congestive heart failure.[2] The (S)-configuration of the amino acid derivative is essential for the pharmacological activity of the final drug product.

This compound serves as a precursor to the (S)-homophenylalanine moiety, which is a key structural feature in drugs like benazepril and moexipril.[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of Ethyl (S)-2-amino-4-phenylbutanoate in the synthesis of ACE inhibitors and a general workflow for its synthesis and characterization.

Caption: Synthetic relationship of Ethyl (S)-2-amino-4-phenylbutanoate to ACE inhibitors.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its role as a key chiral intermediate in the synthesis of ACE inhibitors underscores the importance of efficient and stereoselective synthetic methods for its preparation. This guide has provided a technical overview of its properties, a generalized synthetic approach, and characterization protocols to aid researchers in their work with this valuable compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Moexipril - Wikipedia [en.wikipedia.org]

- 3. Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (L-Homophenylalanine Ethyl Ester Hydrochloride) [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

CAS Number: 90891-21-7

Synonyms: L-Homophenylalanine ethyl ester hydrochloride, (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride

This technical guide provides a comprehensive overview of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |

| Molecular Weight | 243.73 g/mol | [1][2] |

| Melting Point | 159-163 °C | [2][3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥97% | [1][4] |

| Storage Temperature | Room Temperature, keep in a dark and cool place (<15°C) | [2][4] |

| Optical Rotation | [α]²⁰/D +26° (c=1, CHCl₃) | [2] |

| [α]²⁰/D +37.0 to +40.0° (c=1, H₂O) | [4] |

Table 2: Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| logP | 1.9314 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis and Application

This compound is a crucial chiral building block, most notably utilized as a starting material in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril hydrochloride. Its stereochemistry is vital for the biological activity of the final drug product.

Experimental Protocol: Synthesis of this compound

This protocol describes a general and plausible method for the synthesis of this compound from L-homophenylalanine via Fischer esterification.

Materials:

-

L-homophenylalanine

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of Ethanolic HCl: In a fume hood, slowly add thionyl chloride dropwise to anhydrous ethanol cooled in an ice bath. Alternatively, bubble dry HCl gas through anhydrous ethanol. This exothermic reaction generates ethanolic HCl.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-homophenylalanine and the freshly prepared ethanolic HCl.

-

Esterification: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting crude product, add diethyl ether to induce precipitation of the hydrochloride salt.

-

Isolation and Drying: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application in the Synthesis of Benazepril Hydrochloride

This compound serves as a key intermediate in the synthesis of the ACE inhibitor Benazepril hydrochloride. The synthesis involves the coupling of this amino acid ester with a protected benzazepinone derivative, followed by deprotection and salt formation.

The following diagram illustrates the logical workflow of this synthetic application.

Safety Information

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area.

Conclusion

This compound is a valuable and widely used chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and reactivity make it an essential component in the synthesis of complex, biologically active molecules. This guide provides essential technical information to support its use in research and development.

References

In-Depth Technical Guide: Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. This document details its chemical and physical properties, provides a representative synthetic protocol, and outlines a general workflow for its analytical characterization.

Core Compound Properties

This compound, also known as L-Homophenylalanine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-homophenylalanine. Its structure incorporates a chiral center, making it a valuable precursor in the stereoselective synthesis of various active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 243.73 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [1][2] |

| CAS Number | 90891-21-7 | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 151-156 °C | [3] |

| Optical Rotation | [α]D²⁰ = +25.1 ± 2º (c=1 in CHCl₃) | [3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage Temperature | 0-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [2] |

| logP (calculated) | 1.9314 | [2] |

Molecular Structure

The molecular structure of this compound features a stereocenter at the alpha-carbon, leading to its chirality.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of L-homophenylalanine, followed by salt formation.

Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate

A common method for the synthesis of the free base, Ethyl (S)-2-amino-4-phenylbutanoate, is the Fischer esterification of (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine) with ethanol.[4] This reaction is generally catalyzed by a strong acid.

-

Reactants:

-

(S)-2-amino-4-phenylbutanoic acid

-

Ethanol (in excess, serving as both reactant and solvent)

-

-

Catalyst:

-

Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

-

Procedure:

-

(S)-2-amino-4-phenylbutanoic acid is suspended in anhydrous ethanol.

-

The mixture is cooled in an ice bath, and the acid catalyst is added dropwise.

-

The reaction mixture is then heated to reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude ethyl (S)-2-amino-4-phenylbutanoate.

-

Purification can be achieved through distillation or column chromatography.

-

Formation of the Hydrochloride Salt

The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

-

Reactants:

-

Ethyl (S)-2-amino-4-phenylbutanoate

-

Hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol)

-

-

Procedure:

-

The purified Ethyl (S)-2-amino-4-phenylbutanoate is dissolved in a dry, aprotic solvent (e.g., diethyl ether).

-

A solution of hydrochloric acid in a suitable solvent is added dropwise to the stirred solution of the amino ester.

-

The hydrochloride salt typically precipitates out of the solution.

-

The precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a solid.

-

Analytical Characterization Workflow

A standard workflow for the analytical characterization of a synthesized batch of this compound would involve multiple spectroscopic and chromatographic techniques to confirm its identity, purity, and stereochemistry.

Caption: General workflow for the analytical characterization of the compound.

This comprehensive guide serves as a valuable resource for professionals engaged in the research and development of pharmaceuticals, providing essential data and procedural insights into this compound.

References

Unveiling the Solubility Profile of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as l-Homophenylalanine ethyl ester hydrochloride. The following sections present quantitative solubility data across a range of solvents and temperatures, detail the experimental methodologies for obtaining this data, and visualize the key processes involved.

Quantitative Solubility Data

The solubility of this compound has been systematically determined in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K. The mole fraction solubility (x₁) data is presented in the following tables for easy comparison and reference.

Solubility in Alcohols

| Temperature (K) | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol |

| 283.15 | 0.0893 | 0.0597 | 0.0461 | 0.0401 | 0.0331 | 0.0298 | 0.0251 |

| 288.15 | 0.1033 | 0.0696 | 0.0543 | 0.0471 | 0.0391 | 0.0353 | 0.0298 |

| 293.15 | 0.1192 | 0.0811 | 0.0637 | 0.0553 | 0.0459 | 0.0416 | 0.0352 |

| 298.15 | 0.1371 | 0.0943 | 0.0746 | 0.0648 | 0.0538 | 0.0489 | 0.0415 |

| 303.15 | 0.1573 | 0.1095 | 0.0872 | 0.0758 | 0.0631 | 0.0574 | 0.0488 |

| 308.15 | 0.1799 | 0.1269 | 0.1016 | 0.0885 | 0.0739 | 0.0673 | 0.0573 |

| 313.15 | 0.2054 | 0.1469 | 0.1182 | 0.1031 | 0.0863 | 0.0787 | 0.0671 |

| 318.15 | 0.2339 | 0.1697 | 0.1373 | 0.1199 | 0.1006 | 0.0920 | 0.0785 |

| 323.15 | 0.2659 | 0.1958 | 0.1591 | 0.1392 | 0.1170 | 0.1073 | 0.0917 |

Solubility in Ketones, Ethers, and Other Solvents

| Temperature (K) | Acetone | 1,4-Dioxane | 2-Butanone | Dichloromethane | Methyl Acetate |

| 283.15 | 0.0039 | 0.0011 | 0.0028 | 0.0213 | 0.0051 |

| 288.15 | 0.0048 | 0.0014 | 0.0035 | 0.0254 | 0.0063 |

| 293.15 | 0.0059 | 0.0018 | 0.0043 | 0.0303 | 0.0078 |

| 298.15 | 0.0072 | 0.0023 | 0.0053 | 0.0361 | 0.0096 |

| 303.15 | 0.0088 | 0.0029 | 0.0065 | 0.0429 | 0.0118 |

| 308.15 | 0.0107 | 0.0037 | 0.0080 | 0.0508 | 0.0145 |

| 313.15 | 0.0130 | 0.0047 | 0.0098 | 0.0601 | 0.0178 |

| 318.15 | 0.0157 | 0.0060 | 0.0120 | 0.0709 | 0.0218 |

| 323.15 | 0.0189 | 0.0076 | 0.0146 | 0.0835 | 0.0267 |

Experimental Protocols

The presented solubility data was determined using the static gravimetric method.[1][2][3] This established technique provides reliable measurements of thermodynamic solubility.

Static Gravimetric Method for Solubility Determination

The experimental workflow for determining the solubility of this compound is outlined below.

Solid Phase Characterization

To ensure that the solid phase in equilibrium with the solvent is the same as the starting material, Powder X-ray Diffraction (PXRD) is employed.[2] This is a critical step to confirm that no phase transitions, solvate formation, or polymorphism has occurred during the experiment.

The solubility of a pharmaceutical compound is a critical parameter that influences its bioavailability and formulation development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound, facilitating informed decisions in the drug development process.

References

Navigating the Stability Landscape of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a chiral amino acid ester of significant interest in pharmaceutical development, requires a thorough understanding of its stability profile to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific experimental data for this molecule is not extensively available in the public domain, this document outlines the expected stability characteristics based on the chemical nature of amino acid esters and their hydrochloride salts. It further details the potential degradation pathways and provides a robust framework of experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Its stability is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. The hydrochloride salt form is known to enhance the stability of amino acid esters by protecting the ester functional group from hydrolysis. However, a systematic investigation into its degradation under various stress conditions is essential for the development of stable formulations and for defining appropriate storage and handling procedures.

Recommended Storage Conditions

Based on information from various chemical suppliers and general knowledge of similar compounds, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize the rate of potential degradation reactions, such as hydrolysis and oxidation. |

| Humidity | Store in a dry environment. | To prevent moisture uptake, which can accelerate hydrolysis of the ester group. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage. | To minimize oxidation. |

Potential Degradation Pathways

Amino acid esters like this compound are susceptible to several degradation pathways. Understanding these pathways is crucial for identifying potential degradation products and developing a specific, stability-indicating analytical method.

Hydrolysis

The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, to yield (S)-2-amino-4-phenylbutanoic acid and ethanol. The hydrochloride salt form provides some protection against hydrolysis, but it can still occur under stressed conditions.

Oxidation

The amino group can be susceptible to oxidation, leading to the formation of various oxidation products. The exact nature of these products would depend on the oxidizing agent and reaction conditions.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions, including decarboxylation or other complex rearrangements.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. The aromatic phenyl ring may also be involved in photolytic reactions.

Experimental Protocols for Stability Studies

To generate specific stability data, a forced degradation study should be conducted. The following protocols are based on ICH guidelines and can be adapted for this compound.

General Experimental Workflow

Detailed Methodologies

Table 2: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). 3. Withdraw samples at each time point, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to a suitable concentration for HPLC analysis. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. 2. Keep the solution at room temperature and withdraw samples at specified time intervals (e.g., 30 min, 1, 2, 4 hours). 3. Neutralize the samples with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for HPLC analysis. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of the compound in 3% hydrogen peroxide. 2. Keep the solution at room temperature and monitor the degradation over time (e.g., 1, 2, 4, 8 hours). 3. Dilute samples with mobile phase for HPLC analysis. |

| Thermal Degradation | 1. Place a known amount of the solid compound in a stability chamber at 80°C. 2. Withdraw samples at specified time points (e.g., 1, 3, 7 days). 3. Dissolve the samples in a suitable solvent and dilute with mobile phase for HPLC analysis. |

| Photostability | 1. Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). 2. A control sample should be kept in the dark. 3. At the end of the exposure, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis. |

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products and any process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for such analyses.

Proposed HPLC Method Parameters

Table 3: Illustrative HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 210 nm or based on the chromophore of the molecule). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through the analysis of forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific, publicly available stability data for this compound is scarce, this technical guide provides a comprehensive framework for its stability assessment. Based on its chemical structure as an amino acid ester hydrochloride, it is expected to be more stable than its free base form but susceptible to degradation under harsh conditions. The recommended storage in a refrigerated, dry, and dark environment is crucial for maintaining its quality.

The successful development of a stable pharmaceutical product containing this molecule relies on the rigorous execution of forced degradation studies and the validation of a stability-indicating analytical method as outlined in this guide. The provided protocols and diagrams serve as a robust starting point for researchers and scientists to generate the necessary data to fully characterize the stability profile of this compound, thereby ensuring the development of safe and effective medicines.

References

Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Whitepaper on its Core Role as a Precursor in Angiotensin-Converting Enzyme Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid derivative recognized for its pivotal role as a sophisticated building block in synthetic organic chemistry. While direct pharmacological activity of this compound is not extensively documented, its primary mechanism of action from a therapeutic standpoint is indirect, serving as a critical precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide elucidates the core function of this compound by detailing the mechanism of action of the drugs it helps create, with a focus on the well-established pharmacology of ACE inhibitors. We will explore the renin-angiotensin-aldosterone system (RAAS), present quantitative data for a representative ACE inhibitor, and outline relevant experimental protocols for drug evaluation.

Introduction: A Versatile Synthetic Building Block

This compound, also known as L-Homophenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine.[1] It is widely utilized in pharmaceutical and biochemical research as a versatile component for synthesizing more complex molecules, particularly peptides and peptidomimetics.[2] Its significance in drug development is most pronounced in its application as a key intermediate for a class of drugs targeting the renin-angiotensin-aldosterone system, namely ACE inhibitors.[3]

The molecule's chemical properties, including its amino and ester functional groups, allow for its participation in various organic reactions, making it a valuable chiral starting material for creating compounds with specific stereochemistry, which is often crucial for biological activity.[4]

Indirect Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic relevance of this compound lies in its incorporation into ACE inhibitors like moexipril and enalapril.[3][5] These drugs exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The mechanism is as follows:

-

Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.

-

Angiotensinogen Cleavage: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.

-

ACE-Mediated Conversion: Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily found in the lungs.

-

Angiotensin II Effects: Angiotensin II acts on multiple targets to increase blood pressure:

-

It causes the muscular walls of small arteries (arterioles) to constrict.

-

It stimulates the adrenal glands to release aldosterone, a hormone that causes the kidneys to retain sodium and water.

-

It increases vasopressin secretion, which also promotes water retention.

-

-

Bradykinin Degradation: ACE also has another function: it is responsible for the degradation of bradykinin, a peptide that promotes vasodilation.

ACE inhibitors, synthesized using this compound as a starting material, block the conversion of angiotensin I to angiotensin II. This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and decreased aldosterone secretion, which collectively lower blood pressure. Furthermore, the inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the vasodilatory and cardioprotective effects of these drugs.[5]

Quantitative Data: Pharmacokinetics of Moexipril

As this compound is a precursor, quantitative pharmacological data for the compound itself is not available. The following table summarizes the pharmacokinetic parameters of Moexipril, an ACE inhibitor synthesized from this precursor, to provide context for its therapeutic application.[5]

| Parameter | Value | Description |

| Bioavailability | 13-22% | The proportion of the administered drug that reaches systemic circulation. |

| Protein Binding | 90% | The extent to which the drug binds to proteins in the blood plasma. |

| Metabolism | Hepatic | Primarily metabolized in the liver to its active form, moexiprilat. |

| Elimination Half-life | 1 hour (Moexipril) | The time taken for the concentration of the drug to reduce by half. |

| 2-9 hours (Moexiprilat) | The active metabolite has a longer half-life, allowing for sustained action. | |

| Excretion | 50% Feces, 13% Urine | The primary routes of elimination for the drug and its metabolites. |

Table 1: Pharmacokinetic Properties of Moexipril, an ACE inhibitor derived from the title compound.[5]

Experimental Protocols

Evaluating the efficacy of a compound intended to become an ACE inhibitor involves a series of in vitro and in vivo experiments.

In Vitro ACE Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of the Angiotensin-Converting Enzyme.

Principle: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is incubated with purified ACE in the presence and absence of the test compound (e.g., moexiprilat). ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is measured, typically by spectrophotometry or HPLC, and is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Preparation of Reagents: Prepare solutions of purified rabbit lung ACE, the substrate HHL, and various concentrations of the test inhibitor in a suitable buffer (e.g., borate buffer with NaCl).

-

Incubation: In a microplate, combine the ACE solution with either the test inhibitor or vehicle control. Allow a short pre-incubation period.

-

Reaction Initiation: Add the HHL substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as 1M HCl.

-

Quantification: Extract the resulting hippuric acid with a solvent like ethyl acetate. Evaporate the solvent and redissolve the hippuric acid in water. Measure the absorbance at 228 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This animal model is used to assess the antihypertensive effects of the compound in a living organism.

Principle: Spontaneously Hypertensive Rats (SHR) are a well-established animal model for human essential hypertension. The test compound is administered to these animals, and changes in blood pressure are monitored over time.

Methodology:

-

Animal Acclimatization: Male SHRs (e.g., 14-16 weeks old) are acclimatized to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced fluctuations.

-

Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious rats using a non-invasive tail-cuff method.

-

Drug Administration: Divide the animals into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound (e.g., moexipril) administered orally via gavage.

-

Post-Dose Monitoring: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours).

-

Data Analysis: For each group, calculate the mean change in SBP and HR from baseline at each time point. Compare the results from the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA) to determine the efficacy and duration of the antihypertensive effect.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. While it does not possess a direct pharmacological mechanism of action in the traditional sense, its role as a key chiral precursor is indispensable for the synthesis of potent ACE inhibitors. Understanding its function requires looking beyond the molecule itself to the therapeutic agents it helps create. The inhibition of the renin-angiotensin-aldosterone system by these end-products has led to major advancements in the management of hypertension and cardiovascular disease. Future research involving this compound will likely continue to focus on its application in the stereoselective synthesis of novel therapeutic agents.

References

- 1. L-Homophenylalanine ethyl ester hydrochloride | 90891-21-7 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 4. Buy ethyl (S)-2-amino-2-phenylbutanoate (EVT-12960435) [evitachem.com]

- 5. Moexipril - Wikipedia [en.wikipedia.org]

The Synthetic Cornerstone: A Technical Guide to Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, systematically known as L-homophenylalanine ethyl ester hydrochloride, is a chiral amino acid derivative of significant interest in the pharmaceutical industry.[1] Its primary and most critical application lies in its role as a key chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[2] Specifically, it is a crucial precursor in the manufacturing of benazepril, a potent medication used for the management of hypertension and congestive heart failure.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and application of this compound, with a focus on its pivotal role in the production of benazepril.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 90891-21-7 | [4][5] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [4][6] |

| Molecular Weight | 243.73 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 159-163 °C | [5][7][8] |

| Optical Rotation | [a]D²⁰ = +25.1 ± 2º (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in various organic solvents including ethanol, n-propanol, isopropanol, butanol, acetone, and dichloromethane.[9] | [9] |

| SMILES | O=C(OCC)--INVALID-LINK--N.Cl | [4] |

| InChI Key | PTFKZMFFSIYCOV-MERQFXBCSA-N | [6] |

| Storage | 4°C | [4] |

Core Application: Synthesis of Benazepril

The principal utility of this compound is as a chiral starting material for the synthesis of the ACE inhibitor benazepril. The stereochemistry of this intermediate is crucial for the final biological activity of the drug. Two primary synthetic strategies have been documented that utilize this compound: reductive amination and asymmetric aza-Michael addition.

Synthetic Pathway 1: Reductive Amination

One of the established methods for the synthesis of benazepril involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.[10] While this compound is not directly used in this specific reaction, its parent amino acid, (S)-homophenylalanine, is a precursor to the amino ester. A closely related approach involves the direct alkylation of a benzazepine derivative with a derivative of homophenylalanine.[11]

A patent describes a method where (S)-homophenylalanine is reacted with tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[4]-benzazepin-2-one-1-acetate.[11] The resulting intermediate is then esterified to yield the ethyl ester, which is a core component of benazepril.

The following is a representative experimental protocol derived from patent literature for the alkylation step.[11]

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[4]-benzazepin-2-one-1-acetate (100g, 0.34 mol) and (S)-homophenylalanine (53g) in isopropanol (1.7 L).

-

Addition of Base: Add triethylamine (42g) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C with stirring and maintain for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the insoluble material and wash the filter cake with a suitable amount of isopropanol.

-

Purification: The resulting intermediate can be further purified by recrystallization before proceeding to the next steps of esterification and salt formation to yield benazepril hydrochloride.

Synthetic Pathway 2: Asymmetric Aza-Michael Addition

A more elegant and stereoselective approach to a key intermediate of benazepril involves the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to an α,β-unsaturated carbonyl compound.[12] This method establishes the required stereochemistry early in the synthesis.

The following detailed protocol is based on published scientific literature.[12]

-

Reaction Setup: In a 50 mL flask, charge 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (from the hydrochloride salt by neutralization, 2.28 g, 11 mmol) in the desired solvent (e.g., THF, 20 mL).

-

Reaction Conditions: Stir the mixture at ambient temperature. The reaction time may vary depending on the solvent and temperature.

-

Work-up and Purification: Concentrate the reaction mixture to obtain a crude product. Purify the crude product by chromatography to afford (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester as a mixture of diastereomers.

-

Reduction and Cyclization: To a solution of the purified adduct (1.46 g, 1.0 mmol) in THF (20 mL) in a pressure vessel, add 5% Pd-C (0.14 g).

-

Hydrogenation: Hydrogenate the reaction mixture at 40°C under 150 psi of H₂ for 24 hours. Then, add 1 N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40°C under 150 psi of H₂ for another 16 hours.

-

Isolation of Intermediate: Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate (30 mL). Extract the mixture with ethyl acetate (2 x 50 mL). Dry the combined organic layer with MgSO₄ and purify by flash column chromatography to obtain the cyclized (2S,3'S)-caprolactam intermediate. This intermediate can then be converted to benazepril.

Other Potential Applications

While the synthesis of benazepril is the most prominent application, as a chiral amino acid ester, this compound has potential utility in other areas of organic synthesis and medicinal chemistry. It can serve as a precursor for the synthesis of various peptides and other biologically active molecules where the homophenylalanine moiety is desired.[1] However, its use in the synthesis of other major ACE inhibitors like moexipril has not been substantiated in the literature, which points towards different synthetic precursors for those compounds.

Conclusion

This compound is a specialized yet indispensable chiral intermediate in pharmaceutical manufacturing. Its primary role in the stereoselective synthesis of benazepril underscores the importance of chiral building blocks in modern drug development. The synthetic routes detailed in this guide, particularly the asymmetric aza-Michael addition, highlight the elegant chemical strategies employed to construct complex and life-saving therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic applications of this compound is crucial for the innovation and optimization of pharmaceutical production processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pinpools.com [pinpools.com]

- 6. This compound [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. L-Homophenylalanine ethyl ester hydrochloride | 90891-21-7 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]

- 11. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 12. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as L-homophenylalanine ethyl ester hydrochloride, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril and benazepril. Its stereospecific synthesis is of paramount importance as the biological activity of these drugs is highly dependent on the correct enantiomer. This technical guide provides an in-depth overview of a common and effective synthesis pathway, including detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway: A Two-Pronged Approach

The synthesis of this compound can be efficiently achieved through two primary strategies:

-

Asymmetric Reductive Amination: This method involves the direct conversion of a ketoester precursor, ethyl 2-oxo-4-phenylbutanoate, into the desired chiral amine using a chiral catalyst or auxiliary.

-

Enzymatic Kinetic Resolution: This strategy starts with a racemic mixture of an N-acetylated amino ester, which is then subjected to enzymatic hydrolysis. A stereoselective enzyme, typically a lipase, preferentially hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer.

This guide will focus on the Enzymatic Kinetic Resolution pathway due to its high enantioselectivity and the use of mild, environmentally benign reaction conditions.

Experimental Protocols

Pathway Overview: Enzymatic Kinetic Resolution

The overall synthesis workflow involves three main stages:

-

Synthesis of Ethyl 2-oxo-4-phenylbutanoate: The ketoester precursor is synthesized from commercially available starting materials.

-

Synthesis of Racemic N-Acetyl-2-amino-4-phenylbutanoate Ethyl Ester: The ketoester is converted to a racemic amino acid, which is then acetylated and esterified.

-

Enzymatic Kinetic Resolution and Final Product Formation: The racemic mixture is resolved using a lipase, followed by deacetylation and formation of the hydrochloride salt.

dot

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of Ethyl 2-oxo-4-phenylbutanoate

This precursor can be prepared via a Grignard reaction between 2-phenylethylmagnesium bromide and diethyl oxalate.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-phenylethyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Reaction with Diethyl Oxalate: The Grignard solution is cooled to 0 °C, and a solution of diethyl oxalate (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 2-oxo-4-phenylbutanoate as a colorless oil.

| Parameter | Value | Reference |

| Yield | 75-85% | [1] |

| Boiling Point | 138-142 °C at 10 mmHg | [1] |

| ¹H NMR (CDCl₃, δ) | 7.30-7.15 (m, 5H), 3.32 (t, J=7.5 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 4.30 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H) | |

| ¹³C NMR (CDCl₃, δ) | 196.5, 161.2, 140.8, 128.6, 128.4, 126.3, 62.5, 35.1, 29.8, 14.1 |

Stage 2: Synthesis of Racemic N-Acetyl-2-amino-4-phenylbutanoate Ethyl Ester

Experimental Protocol:

-

Reductive Amination: Ethyl 2-oxo-4-phenylbutanoate (1.0 eq) is dissolved in methanol, and ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure.

-

Work-up: The residue is dissolved in water and the pH is adjusted to ~9 with a sodium carbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude ethyl DL-2-amino-4-phenylbutanoate.

-

Acetylation and Esterification: The crude amino ester is dissolved in a mixture of ethanol and acetic anhydride (2.0 eq). The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the crude racemic N-acetylated product, which can be used in the next step without further purification.

| Parameter | Value | Reference |

| Overall Yield (2 steps) | ~70% | |

| ¹H NMR (CDCl₃, δ) | 7.32-7.15 (m, 5H), 6.15 (br d, 1H, NH), 4.60 (m, 1H), 4.18 (q, J=7.1 Hz, 2H), 2.70 (t, J=7.6 Hz, 2H), 2.10-1.90 (m, 2H), 2.02 (s, 3H), 1.25 (t, J=7.1 Hz, 3H) | |

| ¹³C NMR (CDCl₃, δ) | 172.5, 169.8, 141.2, 128.5, 128.4, 126.1, 61.5, 52.3, 34.2, 31.8, 23.2, 14.2 |

Stage 3: Enzymatic Kinetic Resolution and Final Product Formation

Experimental Protocol:

-

Enzymatic Hydrolysis: Racemic N-Acetyl-2-amino-4-phenylbutanoate ethyl ester (1.0 eq) is suspended in a phosphate buffer (pH 7.5). A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by HPLC by measuring the formation of the hydrolyzed acid and the remaining ester. The reaction is stopped at approximately 50% conversion.

-

Separation: The reaction mixture is acidified to pH 2 with HCl and extracted with ethyl acetate. The organic layer contains the unreacted (S)-N-Acetyl-2-amino-4-phenylbutanoate ethyl ester and the hydrolyzed (R)-N-acetyl-2-amino-4-phenylbutanoic acid. The aqueous layer is discarded. The organic layer is then extracted with a saturated sodium bicarbonate solution. The bicarbonate layer contains the (R)-acid, and the organic layer retains the desired (S)-ester.

-

Deacetylation and Hydrochloride Salt Formation: The organic layer containing the (S)-ester is washed with brine, dried, and concentrated. The residue is then refluxed in 6M HCl for 4-6 hours to remove the acetyl group. The reaction mixture is cooled and concentrated under reduced pressure. The resulting solid is recrystallized from ethanol/diethyl ether to give this compound as a white solid.

| Parameter | Value | Reference |

| Yield of (S)-ester | 40-45% (from racemate) | [2] |

| Enantiomeric Excess (e.e.) | >99% | [2] |

| Melting Point | 158-161 °C | [3] |

| Optical Rotation [α]D²⁰ | +24° to +28° (c=1, H₂O) | [3] |

| ¹H NMR (D₂O, δ) | 7.40-7.25 (m, 5H), 4.35 (t, J=6.8 Hz, 1H), 4.30 (q, J=7.2 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H), 2.30-2.10 (m, 2H), 1.30 (t, J=7.2 Hz, 3H) | |

| ¹³C NMR (D₂O, δ) | 171.2, 139.8, 129.1, 128.9, 126.8, 64.1, 54.2, 33.1, 30.9, 13.5 |

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its importance lies in its incorporation into ACE inhibitors. The logical relationship is a straightforward precursor-product relationship within a multi-step synthesis.

dot

Caption: Logical relationship between the target compound and its application.

The renin-angiotensin system (RAS) is the primary signaling pathway targeted by ACE inhibitors.

dot

Caption: Simplified Renin-Angiotensin System (RAS) and the action of ACE inhibitors.

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound. The detailed protocols and data presented are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benazepril Hydrochloride Using Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Benazepril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, utilizing Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride as a key starting material. The described synthetic route proceeds through a diastereoselective aza-Michael addition, followed by reductive cyclization, N-alkylation, and final salt formation.

Introduction

Benazepril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] It is a prodrug that is metabolized in the liver to its active form, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] The synthesis of benazepril requires precise stereochemical control to obtain the desired (S,S)-diastereomer, which possesses the highest pharmacological activity. This protocol outlines a robust method for achieving this, starting from the readily available chiral building block, this compound.

Overall Synthetic Scheme

The synthesis of benazepril hydrochloride from this compound can be accomplished in four main steps, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of Benazepril Hydrochloride.

Experimental Protocols

Step 1: Neutralization of this compound

This step involves the conversion of the hydrochloride salt of the starting material to its free base form, which is necessary for the subsequent aza-Michael reaction.

Protocol:

-

To a solution of this compound (1.0 eq) in dichloromethane (10 mL/g), add a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0-5 °C with stirring.

-

Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is basic (pH > 8).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL/g).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain Ethyl (S)-2-amino-4-phenylbutanoate as a free base. The product is typically used in the next step without further purification.

Step 2: Diastereoselective Aza-Michael Addition

This key step establishes the second stereocenter of the benazepril molecule through a diastereoselective 1,4-addition of the amino ester to an α,β-unsaturated carbonyl compound.[2]

Protocol:

-

In a flask, dissolve 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1.0 eq) in dichloromethane (20 mL/g).[2]

-

Add a solution of Ethyl (S)-2-amino-4-phenylbutanoate (1.1 eq) in dichloromethane to the flask at room temperature.[2]

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the (2S,2'S)-Michael adduct.[2]

Step 3: Reductive Cyclization to the Lactam Intermediate

The nitro group of the Michael adduct is reduced to an amine, which then undergoes spontaneous intramolecular cyclization to form the key seven-membered lactam ring.[2]

Protocol:

-

Dissolve the (2S,2'S)-Michael adduct (1.0 eq) in tetrahydrofuran (THF) (20 mL/g).[2]

-

Add 5% Palladium on carbon (Pd/C) (10% w/w) to the solution in a pressure vessel.[2]

-

Hydrogenate the mixture at 40 °C under a hydrogen pressure of 150 psi for 24 hours.[2]

-

After the initial hydrogenation, carefully add 1N Hydrochloric acid (HCl) (6 mL/g) to the reaction mixture and continue the hydrogenation at 40 °C and 150 psi for another 16 hours.[2]

-

Filter the reaction mixture to remove the catalyst and basify the filtrate with a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the product with ethyl acetate (2 x 50 mL/g).[2]

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by flash column chromatography to yield the (2S,3'S)-Lactam intermediate.[2]

Step 4: N-Alkylation and Hydrochloride Salt Formation

The final steps involve the alkylation of the lactam nitrogen with an ethyl acetate moiety, followed by hydrolysis of the resulting ester and formation of the hydrochloride salt.

Protocol:

-

To a solution of the (2S,3'S)-Lactam intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benazepril.

-

Dissolve the crude benazepril in ethyl acetate and bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to afford Benazepril Hydrochloride as a white solid.[3]

Quantitative Data Summary

| Step | Product | Starting Material(s) | Typical Yield (%) | Purity/Diastereomeric Ratio | Reference |

| 1 | Ethyl (S)-2-amino-4-phenylbutanoate | This compound | >95% (Assumed) | N/A | General Procedure |

| 2 | (2S,2'S)-Michael Adduct | Ethyl (S)-2-amino-4-phenylbutanoate & 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester | ~90% | (S,S):(R,S) = 4.20:1 (in CH2Cl2) | [2] |

| 3 | (2S,3'S)-Lactam Intermediate | (2S,2'S)-Michael Adduct | 55-65% (over 2 steps) | >98% (S,S) after purification | [2] |

| 4 | Benazepril Hydrochloride | (2S,3'S)-Lactam Intermediate | 60-70% | >99% (S,S) after crystallization | [3] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the point of inhibition by benazeprilat, the active metabolite of benazepril.

Caption: Inhibition of the RAAS pathway by Benazeprilat.

References

Chiral Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride stands as a critical chiral building block, primarily recognized for its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This valuable intermediate is integral to the development of pharmaceuticals for hypertension and congestive heart failure. This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound, focusing on enzymatic kinetic resolution and asymmetric synthesis methodologies.

Application Notes

This compound, a derivative of the amino acid L-phenylalanine, is a key precursor in the synthesis of several "pril" drugs, a class of ACE inhibitors.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final drug product. The primary application lies in its incorporation into the molecular structure of drugs like Moexipril, where it forms a significant part of the dipeptide-like side chain responsible for binding to and inhibiting the angiotensin-converting enzyme.[1][2]

The chiral center at the C-2 position necessitates stereoselective synthetic strategies to ensure high enantiomeric purity. The two principal methods for achieving this are enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. Lipases are commonly employed for the kinetic resolution of the corresponding racemic amino ester or its derivatives, while transaminases are increasingly used for the asymmetric synthesis, offering a greener and more direct route.

Beyond its established role in ACE inhibitor synthesis, its structural motif as a non-proteinogenic amino acid ester makes it a valuable synthon for creating novel peptide-based therapeutics and other complex chiral molecules in drug discovery programs.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a precursor to drugs that inhibit the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is central to the regulation of blood pressure. The diagram below illustrates the RAAS and the point of inhibition by ACE inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This protocol describes a representative chemoenzymatic approach involving the synthesis of racemic ethyl 2-amino-4-phenylbutanoate followed by lipase-catalyzed kinetic resolution.

Step 1: Synthesis of Racemic Ethyl 2-amino-4-phenylbutanoate

A detailed protocol for the synthesis of the racemic starting material is analogous to standard amino acid esterification procedures.

Step 2: Lipase-Catalyzed Kinetic Resolution

This procedure selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted amine.

-

Materials:

-

Racemic ethyl 2-amino-4-phenylbutanoate

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

-

Standard laboratory glassware and magnetic stirrer

-

HPLC with a chiral column for analysis

-

-

Procedure:

-

In a dry round-bottom flask, dissolve racemic ethyl 2-amino-4-phenylbutanoate (1.0 eq.) in the anhydrous organic solvent.

-

Add the acyl donor (1.0-1.5 eq.).

-

Add the immobilized lipase (e.g., 5-10% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Upon reaching the target conversion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

The reaction mixture now contains the acylated (R)-enantiomer and the unreacted (S)-ethyl 2-amino-4-phenylbutanoate.

-

Separate the (S)-enantiomer from the acylated (R)-enantiomer using column chromatography or by an acidic extraction to protonate and solubilize the desired amine in an aqueous layer.

-

To isolate the hydrochloride salt, dissolve the purified (S)-ester in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

-

Protocol 2: Asymmetric Synthesis using a Transaminase